Cas no 2034295-84-4 (1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone)
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone Chemical and Physical Properties
Names and Identifiers
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- F6478-1308
- 1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- 1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone
- 2034295-84-4
- 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2-methoxyphenoxy)ethan-1-one
- AKOS026690622
- 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
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- Inchi: 1S/C17H18FN3O4/c1-23-14-4-2-3-5-15(14)24-11-16(22)21-7-6-13(10-21)25-17-19-8-12(18)9-20-17/h2-5,8-9,13H,6-7,10-11H2,1H3
- InChI Key: UHHGZKKCJHVYEL-UHFFFAOYSA-N
- SMILES: FC1C=NC(=NC=1)OC1CN(C(COC2C=CC=CC=2OC)=O)CC1
Computed Properties
- Exact Mass: 347.12813423g/mol
- Monoisotopic Mass: 347.12813423g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 73.8Ų
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6478-1308-2μmol |
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2-methoxyphenoxy)ethan-1-one |
2034295-84-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F6478-1308-5μmol |
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2-methoxyphenoxy)ethan-1-one |
2034295-84-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6478-1308-10μmol |
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2-methoxyphenoxy)ethan-1-one |
2034295-84-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6478-1308-20μmol |
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2-methoxyphenoxy)ethan-1-one |
2034295-84-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F6478-1308-1mg |
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2-methoxyphenoxy)ethan-1-one |
2034295-84-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F6478-1308-2mg |
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2-methoxyphenoxy)ethan-1-one |
2034295-84-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F6478-1308-3mg |
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2-methoxyphenoxy)ethan-1-one |
2034295-84-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6478-1308-4mg |
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2-methoxyphenoxy)ethan-1-one |
2034295-84-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F6478-1308-5mg |
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2-methoxyphenoxy)ethan-1-one |
2034295-84-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6478-1308-10mg |
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2-methoxyphenoxy)ethan-1-one |
2034295-84-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
Professional Introduction to Compound with CAS No. 2034295-84-4 and Product Name: 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
The compound with the CAS number 2034295-84-4 and the product name 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a 5-fluoropyrimidine moiety and a pyrrolidine ring, contributes to its unique chemical properties and biological activities.
Recent research in the area of fluorinated pyrimidine derivatives has highlighted their importance as key scaffolds in the development of novel therapeutic agents. The 5-fluoropyrimidine component, in particular, is well-documented for its role in enhancing metabolic stability and binding affinity towards biological targets. This feature makes it a valuable building block for designing molecules with improved pharmacokinetic profiles. The compound under discussion incorporates this moiety into a more complex structure, which may contribute to its potential as an intermediate in the synthesis of drugs targeting various diseases.
The pyrrolidine ring in the molecular structure of this compound is another critical feature that influences its biological behavior. Pyrrolidine derivatives are known for their versatility in medicinal chemistry, often serving as pharmacophores in drugs that interact with enzymes and receptors. In this context, the 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone structure may exhibit properties that are advantageous for drug development, particularly in terms of receptor binding and metabolic stability.
The 2-methoxyphenoxy group further enhances the complexity of this molecule, providing additional opportunities for interaction with biological targets. This group is commonly found in pharmaceuticals due to its ability to modulate solubility and bioavailability. The combination of these functional groups—5-fluoropyrimidine, pyrrolidine, and 2-methoxyphenoxy—suggests that this compound may possess multiple mechanisms of action, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of small molecules that can modulate signaling pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The structural features of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone align well with this trend, as it contains elements known to interact with key cellular targets. For instance, the 5-fluoropyrimidine moiety has been shown to interfere with DNA synthesis and repair mechanisms in cancer cells, while the pyrrolidine ring can influence enzyme activity relevant to inflammatory processes.
Moreover, the compound's design reflects an understanding of the importance of molecular flexibility and electronic distribution in drug efficacy. The presence of both hydrophilic and hydrophobic regions—such as the polar pyrrolidine and oxygen-containing groups versus the aromatic ring—enhances its ability to cross cell membranes and reach intracellular targets. This balance is crucial for achieving optimal pharmacological effects while minimizing off-target interactions.
Current research efforts are focused on synthesizing analogs of this compound to improve its potency and selectivity. By modifying specific functional groups or introducing new ones, scientists aim to enhance its therapeutic potential. For example, variations in the substitution pattern of the 5-fluoropyrimidine ring or changes to the length and connectivity of the side chains could lead to compounds with superior pharmacokinetic properties.
The development of computational tools has also accelerated progress in this area. Advanced modeling techniques allow researchers to predict how different structural modifications will affect a molecule's biological activity. These predictions are invaluable for guiding synthetic efforts and optimizing lead compounds like 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone, ensuring that resources are focused on the most promising candidates.
Another exciting aspect of this compound is its potential role in combinatorial therapy. By pairing it with other drugs that target different pathways, researchers may be able to develop treatment regimens that are more effective than single-agent therapies. This approach is particularly relevant in oncology, where combination treatments have shown significant promise in overcoming drug resistance.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include nucleophilic substitution reactions to introduce the 5-fluoropyrimidine moiety and condensation reactions to form the carbonyl group at position 2. Advances in synthetic methodologies have made it possible to perform these reactions more efficiently, reducing both cost and environmental impact.
In conclusion, the compound with CAS number 2034295-84-4, named 1-(3-((5-Fluoropyrimidin-2-yloxy)pyrrolidin-1-yloxy)-2-(2-methoxyphenoxy)ethanone, represents a significant contribution to pharmaceutical chemistry. Its unique structural features—particularly the presence of a 5-fluoropyrimidine, a pyrrolidine, and a 2-methoxyphenoxy group—make it a versatile scaffold for drug discovery. Ongoing research aims to harness its potential by developing analogs with enhanced efficacy and selectivity through both experimental synthesis and computational modeling.
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